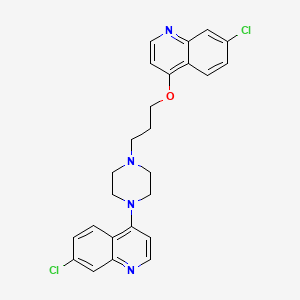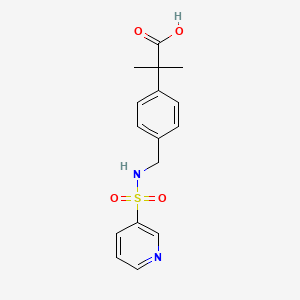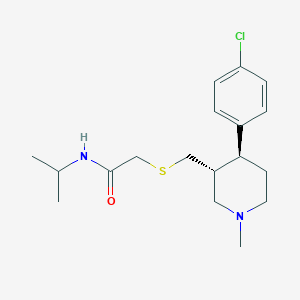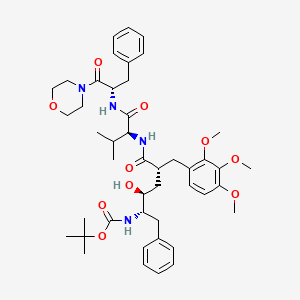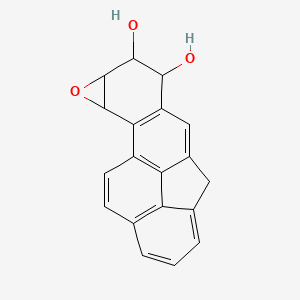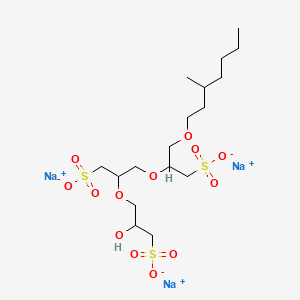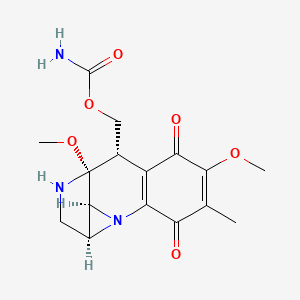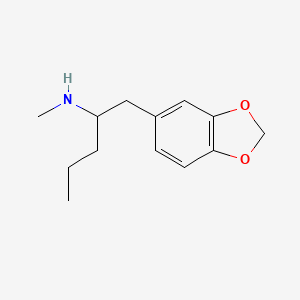
1,3-Benzodioxolyl-N-methylpentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxolyl-N-methylpentanamine, also known as 3,4-methylenedioxy-α-propyl-N-methylphenethylamine, is a psychoactive drug belonging to the phenethylamine chemical class. It is the N-methyl analogue of 1,3-benzodioxolylpentanamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxolyl-N-methylpentanamine typically involves the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring structure. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The next step involves the alkylation of the benzodioxole ring with a suitable alkyl halide, such as 1-bromopentane, in the presence of a base like potassium carbonate.
Reductive Amination: The final step is the reductive amination of the resulting intermediate with methylamine. This can be carried out using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxolyl-N-methylpentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield the corresponding amine or alcohol.
Substitution: Substitution reactions can produce various N-alkylated derivatives.
Scientific Research Applications
1,3-Benzodioxolyl-N-methylpentanamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its psychoactive properties limit its use.
Industry: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxolyl-N-methylpentanamine involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, increased energy, and altered perception .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxolylpentanamine (BDP): The parent compound without the N-methyl group.
Methylbenzodioxolylbutanamine (MBDB): A similar compound with a butyl chain instead of a pentyl chain.
Ethylbenzodioxolylpentanamine (EBDP): An analogue with an ethyl group instead of a methyl group.
Uniqueness
1,3-Benzodioxolyl-N-methylpentanamine is unique due to its specific substitution pattern, which imparts distinct psychoactive properties. Its N-methyl group enhances its ability to cross the blood-brain barrier, making it more potent than its non-methylated analogue .
Properties
CAS No. |
952016-78-3 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpentan-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-3-4-11(14-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
InChI Key |
PZVRSDBLMSXDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC2=C(C=C1)OCO2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


